2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
“2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C17H15BrN2O2 . It is related to the class of compounds known as isoindoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The chemical structures of the compounds were elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR and IR . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and depend on the specific conditions and reactants used. More research is needed to fully understand the chemical reactions of this compound .Physical and Chemical Properties Analysis
The compound has a molecular weight of 359.22 . The predicted boiling point is 510.0±50.0 °C, and the predicted density is 1.518±0.06 g/cm3 . The predicted pKa is 1.96±0.50 .Scientific Research Applications
Synthesis and Chemical Properties
Functionalization and Derivative Formation : The synthesis of isoindole-1,3-diones and their functionalization has been explored, including reactions with bromine and other agents to form various derivatives. For instance, the reaction of 2-(1-cyclohexen-1-yl)aniline and -6-methylaniline with phthalic anhydride led to isoindole-1,3-diones, which were further reacted with bromine to form pseudo-allylic halogenation products (Khusnitdinov, Sultanov, & Gataullin, 2019).
Molecular and Crystal Structure Analysis : Studies focusing on the crystal structure, conformation, and vibrational analysis of isoindole-1,3-dione derivatives have been conducted. These studies reveal insights into the molecular structure and stability of compounds, essential for further applications in various fields (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Photophysical Properties : Research into the photophysical properties of isoindole-1,3-dione derivatives, including their solvatochromic behavior and dipole moments, has been conducted. Such studies are crucial for applications in fields like optoelectronics and sensing technologies (Akshaya, Varghese, Lobo, Kumari, & George, 2016).
Potential Applications in Various Fields
Antibacterial Properties : Certain derivatives of isoindole-1,3-dione have been synthesized and screened for their antibacterial properties, indicating potential uses in developing new antimicrobial agents (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
Xanthine Oxidase Inhibitory Activities : Isoindole-1,3-dione derivatives have been evaluated for their xanthine oxidase inhibitory activities, suggesting a potential role in therapeutic applications related to oxidative stress and related disorders (Gunduğdu, Noma, Taşkın-Tok, Ateş, & Kishali, 2020).
Liquid Crystalline Behavior : Isoindole-1,3-dione based compounds have been found to exhibit liquid crystalline behavior, which could be exploited in the development of new materials for display technologies and other applications requiring anisotropic fluid properties (Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018).
Mechanism of Action
Target of Action
The compound, also known as 2-[(4-bromo-2-methylanilino)methyl]isoindole-1,3-dione, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biologically vital properties, influencing the treatment of cancer cells, microbes, and different types of disorders in the human body .
Properties
IUPAC Name |
2-[(4-bromo-2-methylanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-8-11(17)6-7-14(10)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQVRLMOTSHLDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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